Cas no 1021090-31-2 (N-{6-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}benzamide)

N-{6-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}benzamide structure
1021090-31-2 structure
商品名:N-{6-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}benzamide
CAS番号:1021090-31-2
MF:C21H18N4O4S
メガワット:422.457023143768
CID:6483521

N-{6-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}benzamide 化学的及び物理的性質

名前と識別子

    • N-{6-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}benzamide
    • N-[6-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide
    • インチ: 1S/C21H18N4O4S/c1-25(15-7-8-16-17(11-15)29-13-28-16)20(26)12-30-19-10-9-18(23-24-19)22-21(27)14-5-3-2-4-6-14/h2-11H,12-13H2,1H3,(H,22,23,27)
    • InChIKey: AJSVODVCAGEBIZ-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=NN=C(SCC(N(C2=CC=C3OCOC3=C2)C)=O)C=C1)(=O)C1=CC=CC=C1

N-{6-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5126-0057-4mg
N-{6-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}benzamide
1021090-31-2
4mg
$66.0 2023-09-10
Life Chemicals
F5126-0057-25mg
N-{6-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}benzamide
1021090-31-2
25mg
$109.0 2023-09-10
Life Chemicals
F5126-0057-100mg
N-{6-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}benzamide
1021090-31-2
100mg
$248.0 2023-09-10
Life Chemicals
F5126-0057-20μmol
N-{6-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}benzamide
1021090-31-2
20μmol
$79.0 2023-09-10
Life Chemicals
F5126-0057-20mg
N-{6-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}benzamide
1021090-31-2
20mg
$99.0 2023-09-10
Life Chemicals
F5126-0057-2mg
N-{6-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}benzamide
1021090-31-2
2mg
$59.0 2023-09-10
Life Chemicals
F5126-0057-30mg
N-{6-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}benzamide
1021090-31-2
30mg
$119.0 2023-09-10
Life Chemicals
F5126-0057-10μmol
N-{6-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}benzamide
1021090-31-2
10μmol
$69.0 2023-09-10
Life Chemicals
F5126-0057-10mg
N-{6-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}benzamide
1021090-31-2
10mg
$79.0 2023-09-10
Life Chemicals
F5126-0057-50mg
N-{6-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}benzamide
1021090-31-2
50mg
$160.0 2023-09-10

N-{6-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}benzamide 関連文献

N-{6-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}benzamideに関する追加情報

Introduction to N-{6-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}benzamide (CAS No. 1021090-31-2)

N-{6-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}benzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1021090-31-2, represents a pinnacle of molecular design and functionality, integrating multiple pharmacophoric elements to exhibit potential therapeutic benefits. The intricate structure of this molecule, characterized by its benzamide core and pyridazine substituent, positions it as a promising candidate for further investigation in drug discovery.

The molecular framework of N-{6-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}benzamide is a testament to the ingenuity of modern synthetic chemistry. The presence of a benzodioxol moiety, also known as 1,3-benzodioxole, introduces a unique aromatic system with potential bioactivity. This heterocyclic ring is further functionalized with a methyl group, enhancing its interactability with biological targets. The carbamoyl and sulfanyl groups appended to the benzodioxol ring contribute additional layers of complexity, enabling diverse pharmacological interactions.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the pharmacokinetic properties of N-{6-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}benzamide. Studies suggest that the compound exhibits favorable solubility and metabolic stability, attributes crucial for its potential clinical application. The benzamide moiety, in particular, is well-documented for its role in drug design due to its ability to form hydrogen bonds and interact with biological macromolecules. This feature makes it an attractive scaffold for developing novel therapeutic agents.

The pyridazine ring in N-{6-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}benzamide introduces another dimension of pharmacological interest. Pyridazines are known for their versatility in medicinal chemistry, often serving as key pharmacophores in drugs targeting various diseases. The incorporation of this ring into the molecular structure suggests potential interactions with enzymes and receptors involved in critical biological pathways. This has prompted researchers to explore its potential as an anti-inflammatory agent, an antioxidant, or even an antimicrobial compound.

In vitro studies have begun to unravel the mechanistic aspects of N-{6-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}benzamide. Initial experiments indicate that the compound exhibits inhibitory activity against certain enzymes associated with inflammatory responses. The benzodioxol and sulfanyl groups appear to play a pivotal role in modulating these enzymatic activities. Furthermore, the compound demonstrates promising interactions with receptors overexpressed in various pathological conditions. These findings align with the growing interest in multitargeted drug discovery strategies aimed at addressing complex diseases more effectively.

The synthesis of N-{6-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}benzamide represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful manipulation of functional groups while maintaining regioselectivity and stereochemical integrity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex framework efficiently. These synthetic methodologies not only highlight the compound's structural complexity but also underscore the advancements in synthetic strategies that enable the creation of such intricate molecules.

The potential applications of N-{6-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-y]}benzamide extend beyond traditional therapeutic areas. Research into neurodegenerative diseases has shown promise with similar molecular scaffolds due to their ability to interact with central nervous system targets. Additionally, the compound's structural features make it a candidate for developing treatments against metabolic disorders and cancer-related conditions. The benzamide core and pyridazine substituent are particularly relevant in these contexts, as they can modulate key signaling pathways involved in disease progression.

As computational biology continues to evolve, virtual screening methods are being increasingly utilized to identify novel drug candidates like N-{6-[({[(2H)-1(3-benzodioxol)-5-methy l ] carbam oy l } methyl ) sulf any l ] py rid azin - 3 - y l } benz am ide . These approaches leverage large databases of chemical compounds and sophisticated algorithms to predict binding affinities and potential interactions with biological targets. Such high-throughput virtual screening has accelerated the drug discovery process significantly and has led to the identification of several promising candidates for further experimental validation.

The future prospects for N-{6-[({[(2H)-1(3-benzodioxol)-5-methy l ] carbam oy l } methyl ) sulf any l ] py rid azin - 3 - y l } benz am ide are vast and exciting. Further preclinical studies are warranted to elucidate its full pharmacological profile and safety profile. Collaborative efforts between synthetic chemists and biologists will be crucial in translating this promising lead into a viable therapeutic agent. As research progresses, this compound may pave the way for new treatments targeting a range of diseases.

おすすめ記事

推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Genelee Bio-Technology Co., Ltd.